1-[(2-chloropyridin-3-yl)sulfonyl]-N-[2-(1-methylpiperidin-4-yl)ethyl]piperidine-4-carboxamide
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Overview
Description
1-[(2-chloropyridin-3-yl)sulfonyl]-N-[2-(1-methylpiperidin-4-yl)ethyl]piperidine-4-carboxamide is a complex organic compound with a diverse range of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a chloropyridinyl group, a sulfonyl group, and a piperidine carboxamide moiety. Its chemical properties make it a valuable subject of study in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-chloropyridin-3-yl)sulfonyl]-N-[2-(1-methylpiperidin-4-yl)ethyl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the chloropyridinyl sulfonyl chloride intermediate. This intermediate is then reacted with N-[2-(1-methylpiperidin-4-yl)ethyl]piperidine-4-carboxamide under controlled conditions to form the final compound. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product. Industrial methods may also incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired level of purity.
Chemical Reactions Analysis
Types of Reactions
1-[(2-chloropyridin-3-yl)sulfonyl]-N-[2-(1-methylpiperidin-4-yl)ethyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloropyridinyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines. Substitution reactions typically result in the replacement of the chloropyridinyl group with the nucleophile.
Scientific Research Applications
1-[(2-chloropyridin-3-yl)sulfonyl]-N-[2-(1-methylpiperidin-4-yl)ethyl]piperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[(2-chloropyridin-3-yl)sulfonyl]-N-[2-(1-methylpiperidin-4-yl)ethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites or allosteric sites, thereby modulating their function. The pathways involved in its mechanism of action can include signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Fentanyl: A synthetic piperidine opioid with potent analgesic properties.
Entacapone: A catechol-O-methyltransferase (COMT) inhibitor used in the treatment of Parkinson’s disease.
Uniqueness
1-[(2-chloropyridin-3-yl)sulfonyl]-N-[2-(1-methylpiperidin-4-yl)ethyl]piperidine-4-carboxamide is unique due to its specific structural features and the combination of functional groups that confer distinct chemical and biological properties. Unlike fentanyl, which is primarily used for pain management, and entacapone, which is used in Parkinson’s disease, this compound has broader applications in scientific research and industry.
Properties
IUPAC Name |
1-(2-chloropyridin-3-yl)sulfonyl-N-[2-(1-methylpiperidin-4-yl)ethyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29ClN4O3S/c1-23-11-5-15(6-12-23)4-10-22-19(25)16-7-13-24(14-8-16)28(26,27)17-3-2-9-21-18(17)20/h2-3,9,15-16H,4-8,10-14H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRAQOSOTROFLCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CCNC(=O)C2CCN(CC2)S(=O)(=O)C3=C(N=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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